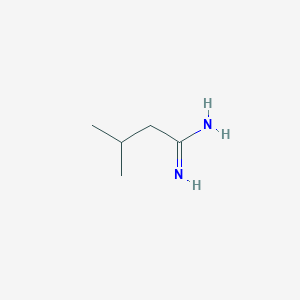

3-Methylbutanimidamide

Description

Properties

IUPAC Name |

3-methylbutanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMAYMXDONWXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407997 | |

| Record name | 3-methylbutanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67777-12-2 | |

| Record name | 3-methylbutanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Atropisomerism:in Certain N Aryl Substituted Amidines, Restricted Rotation Around the C N Bond Can Lead to Atropisomerism, Where the Molecule is Chiral Due to Hindered Rotation Rather Than a Stereogenic Center. This is More Likely to Occur when There Are Bulky Substituents in the Ortho Positions of the Aryl Ring.

The synthesis of enantiomerically pure chiral amidines often relies on the use of chiral starting materials or chiral catalysts. researchgate.net For instance, a chiral amine can be reacted with a nitrile to form a chiral amidine. Alternatively, a prochiral amidine could be resolved into its enantiomers using a chiral resolving agent or by chiral chromatography. rsc.org

Chiral amidines have found significant utility as organocatalysts for a variety of asymmetric transformations. researchgate.net The chiral environment created by the amidine catalyst directs the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched products. The development of novel chiral 3-Methylbutanimidamide derivatives continues to be an active area of research, driven by the demand for new and efficient methods for asymmetric synthesis. chemrxiv.org

No Published Research Found on Advanced Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or documented applications have been found for the chemical compound this compound in the advanced fields of organic synthesis and material science as outlined in the requested article structure.

Extensive queries have failed to identify any published studies detailing the use of this compound as a synthetic reagent in amidination reactions, as a precursor for heterocyclic synthesis, or in chiral auxiliary applications. Similarly, there is no available information on its use as a monomer for specialty polymers or as a ligand in the formation of Metal-Organic Frameworks (MOFs) or coordination polymers.

This lack of data prevents the generation of a scientifically accurate and informative article on the "Advanced Applications and Functionalization Strategies of this compound" as requested. The required sections and subsections, which necessitate detailed research findings and data, cannot be addressed.

While the individual concepts of amidination, heterocyclic synthesis, chiral auxiliaries, specialty polymers, MOFs, and coordination polymers are well-established areas of chemical research, the specific involvement of this compound in these domains appears to be un- or under-documented in publicly accessible scientific records. Therefore, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Structure Activity/reactivity Relationship Sar/srr Studies of 3 Methylbutanimidamide Analogs

Impact of N-Substitution on Basicity and Nucleophilicity

The nitrogen atoms of the amidine group in 3-Methylbutanimidamide are key to its chemical reactivity, serving as both Brønsted-Lowry bases and nucleophiles. Substitution at these nitrogen atoms can significantly alter these properties.

The basicity of an amidine is quantified by its pKa value. A study on N¹,N¹-dimethylacetamidines, which are structurally related to this compound, demonstrated a clear correlation between the electronic nature of the substituent on the imino nitrogen and the amidine's pKa. rsc.org Electron-donating groups (EDGs) on the nitrogen increase the electron density, making the amidine more basic and thus increasing its pKa. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a lower pKa.

This relationship can be quantitatively described by the Hammett equation, which will be discussed in more detail in section 6.3. The general trend is that substituents with more negative Hammett σ values (EDGs) increase basicity, while those with more positive σ values (EWGs) decrease it.

Nucleophilicity, while often correlated with basicity, is a kinetic phenomenon describing the rate at which a nucleophile attacks an electrophile. libretexts.org For N-substituted this compound analogs, increasing the electron-donating capacity of the substituents generally enhances nucleophilicity. However, steric hindrance around the nucleophilic nitrogen can counteract this electronic effect. masterorganicchemistry.com For instance, bulky N-substituents can impede the approach of the amidine to an electrophilic center, thereby reducing its nucleophilic reactivity, even if it is highly basic.

The interplay between basicity and nucleophilicity is crucial in the context of the reactions that this compound and its analogs undergo. For example, in reactions where the amidine acts as a catalyst, its basicity might be the primary driver of its efficacy. In contrast, for applications in nucleophilic substitution reactions, a balance between electronic activation and minimal steric hindrance is often desired.

Influence of C-Chain Modification on Steric and Electronic Properties

Modification of the carbon chain of this compound, specifically the isobutyl group, can have a profound impact on the steric and electronic environment of the amidine functional group. These modifications can influence the molecule's reactivity, selectivity, and interactions with biological targets.

Steric Effects:

Altering the length or branching of the alkyl chain attached to the amidine carbon directly modulates the steric bulk around the functional group. For example, replacing the isobutyl group with a smaller methyl or ethyl group would reduce steric hindrance, potentially increasing the accessibility of the amidine nitrogen atoms for reactions. Conversely, introducing larger or more branched alkyl groups, such as a tert-butyl group, would significantly increase steric congestion. This can be a deliberate design strategy to enhance the selectivity of a reaction by sterically directing the approach of a reactant to a specific site. nih.gov

Electronic Effects:

While alkyl groups are generally considered to be weakly electron-donating through an inductive effect, modifications to the C-chain can subtly alter the electronic properties of the amidine. The introduction of heteroatoms, such as oxygen or nitrogen, into the alkyl chain can introduce inductive or resonance effects that are more pronounced. For instance, placing an ether linkage within the chain could alter the electron density at the amidine core and influence its basicity and nucleophilicity. Studies on conjugated polymers have shown that the incorporation of amide functionalities within alkyl side chains can significantly affect the electronic properties and self-assembly of the macromolecules. researchgate.net

The following table illustrates hypothetical modifications to the C-chain of this compound and the predicted qualitative impact on steric and electronic properties.

| C-Chain Modification | Predicted Steric Effect | Predicted Electronic Effect |

| Methyl | Decreased | Slightly less electron-donating than isobutyl |

| Ethyl | Decreased | Slightly less electron-donating than isobutyl |

| n-Propyl | Similar | Similar |

| tert-Butyl | Increased | Slightly more electron-donating than isobutyl |

| 2-Methoxyethyl | Similar | Introduction of an electron-withdrawing inductive effect |

Correlation of Electronic Parameters (e.g., Hammett Constants) with Reactivity

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of a molecule. wikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of reactions to a set of substituent constants (σ) and a reaction constant (ρ).

For analogs of this compound, particularly those with substituents on an N-aryl group, the Hammett equation can be used to correlate their basicity and reactivity. Research on N¹,N¹-dimethylacetamidines with various substituents on an N-phenyl ring has shown a good linear correlation between their pKa values and the Hammett σ constants of the substituents. rsc.org

The general form of the Hammett equation is:

log(K/K₀) = ρσ

Where:

K is the equilibrium constant for the substituted reactant.

K₀ is the equilibrium constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. researchgate.net

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. For the protonation of N-aryl amidines, the ρ value is negative, as electron-donating groups stabilize the positive charge in the protonated form, thus increasing basicity.

The table below presents hypothetical data illustrating how Hammett constants could be correlated with the pKa of N-aryl-3-methylbutanimidamide analogs.

| Substituent (on N-aryl ring) | Hammett Constant (σ) | Hypothetical pKa |

| p-OCH₃ | -0.27 | 10.5 |

| p-CH₃ | -0.17 | 10.2 |

| H | 0.00 | 9.8 |

| p-Cl | 0.23 | 9.2 |

| m-NO₂ | 0.71 | 8.1 |

| p-NO₂ | 0.78 | 7.9 |

This correlation allows for the prediction of the basicity and, by extension, the reactivity of new this compound analogs based on the electronic properties of their substituents.

Conformational Flexibility and its Role in Molecular Recognition and Reactivity

The conformational flexibility of this compound and its derivatives plays a critical role in their ability to interact with other molecules, including biological receptors and substrates in catalytic reactions. The key rotatable bonds in these molecules are the C-N single bonds of the amidine group and the bonds within the C-chain.

Rotation around the C-N single bond can lead to different spatial arrangements of the substituents on the nitrogen atoms. In N-aryl substituted analogs, the dihedral angle between the aryl ring and the amidine plane is a crucial conformational parameter. This rotation can be influenced by steric hindrance from ortho substituents on the aryl ring and by the electronic interactions between the π systems.

In the context of molecular recognition, the ability of a this compound analog to adopt a specific low-energy conformation that is complementary to a binding site is essential for high-affinity interactions. For instance, in the design of enzyme inhibitors, conformational flexibility allows the molecule to adapt to the shape of the active site. researchgate.net

Computational studies, such as molecular mechanics and quantum chemical calculations, can be employed to explore the conformational landscape of these molecules and identify the most stable conformers. nih.gov This information is invaluable for understanding their reactivity and for the rational design of new derivatives with specific conformational preferences.

Rational Design Principles for Modulating Reactivity and Selectivity in this compound Scaffolds

The rational design of this compound derivatives with tailored reactivity and selectivity is a key objective in their application as catalysts, therapeutic agents, and functional materials. Several design principles can be employed to achieve this.

Advanced Applications and Functionalization Strategies of 3 Methylbutanimidamide

Applications in Material Science and Polymer Chemistry

Components in Self-Assembled Supramolecular Structures

The principles of self-assembly, driven by non-covalent interactions like hydrogen bonding, electrostatic interactions, and hydrophobic effects, are fundamental to creating complex supramolecular architectures. nih.gov Peptides and other small molecules are often employed as building blocks for these structures, which can form nanotubes, hydrogels, and other nanomaterials with diverse applications. nih.gov However, there is no published research detailing the use of 3-Methylbutanimidamide as a component in such self-assembled systems. The potential for its imidamide moiety to participate in specific hydrogen bonding patterns that could drive supramolecular organization has not been investigated.

Biochemical Probe and Medicinal Chemistry Applications

The design of molecules for biological applications, including biochemical probes and medicinal agents, is a cornerstone of modern drug discovery. This often involves creating molecules that can interact specifically with biological targets like enzymes and receptors.

Design of Enzyme Inhibitors or Receptor Ligands Featuring the Imidamide Moiety

The design of enzyme inhibitors is a critical area of medicinal chemistry, with many drugs functioning by blocking the active sites of enzymes. ku.edumdpi.commdpi.com The development of such inhibitors often relies on structure-based design and understanding the molecular interactions between the inhibitor and the enzyme. nih.gov While various chemical scaffolds are utilized in inhibitor design, there is no evidence in the scientific literature of this compound or its derivatives being explored as enzyme inhibitors or receptor ligands.

Development of Prodrugs Utilizing Imidamide Functionalization

Prodrugs are inactive compounds that are converted into active drugs within the body. This strategy is often used to improve a drug's pharmacokinetic properties. While various functional groups are used to create prodrugs, the use of this compound for this purpose has not been reported.

Mechanistic Studies of Biological Interactions at a Molecular Level

Understanding the interaction of small molecules with biological targets at a molecular level is crucial for drug development and chemical biology. nih.govdovepress.comnih.gov Techniques such as molecular dynamics simulations can provide insights into these interactions. researchgate.net However, no such mechanistic studies involving this compound have been published, leaving its potential biological interactions unknown.

Catalytic Applications Beyond Metal Complexation

The field of catalysis extends beyond traditional metal-based catalysts to include small organic molecules that can act as organocatalysts.

Organocatalytic Roles

Organocatalysis has emerged as a powerful tool in organic synthesis. nih.gov However, the potential for this compound to function as an organocatalyst has not been explored in the available scientific literature.

Research on this compound in Phase Transfer Catalysis Remains Undocumented

Despite extensive searches of scientific literature and chemical databases, no specific information, research findings, or detailed applications concerning the use of this compound as a phase transfer catalyst have been found.

Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates the reaction between reactants located in different immiscible phases. This is typically achieved through the use of a phase transfer agent, which is often a quaternary ammonium (B1175870) salt or a crown ether. These catalysts work by transporting a reactant, usually an anion, from an aqueous phase to an organic phase where the reaction can proceed.

While the broader class of compounds known as amidines are recognized for their diverse applications in catalysis and as building blocks in organic synthesis, the specific role of this compound in the context of phase transfer catalysis is not described in the currently available body of scientific literature. Searches for the catalytic applications of this compound, as well as for the use of closely related amidine derivatives in phase transfer catalysis, did not yield any relevant results that would allow for a detailed and scientifically accurate discussion as requested.

Therefore, the generation of an article section detailing the advanced applications and functionalization strategies of this compound specifically within the realm of phase transfer catalysis is not possible at this time due to the absence of foundational research on the topic.

Environmental Fate and Biological Interactions of 3 Methylbutanimidamide: Research Methodologies

Methodological Approaches for Studying Environmental Degradation Pathways

Understanding how 3-Methylbutanimidamide breaks down in the environment is fundamental to predicting its persistence and potential exposure to ecosystems. Research in this area focuses on two primary degradation pathways: photodegradation and biodegradation.

Photodegradation, or the breakdown of compounds by light, is a significant environmental fate process. Methodologies to study the photodegradation of a compound like this compound involve controlled laboratory experiments that simulate natural sunlight.

Experimental Setup: Purified water or organic solvents containing this compound are exposed to artificial light sources (e.g., xenon arc lamps) that mimic the solar spectrum. These experiments are often conducted in temperature-controlled chambers to isolate the effect of light.

Byproduct Identification: Over the course of the experiment, samples are collected at various time points. Analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are used to separate and identify the parent compound and its transformation products. High-resolution mass spectrometry is particularly valuable for elucidating the structures of unknown byproducts.

Kinetics and Half-Life: The rate of disappearance of this compound is monitored to calculate its photodegradation quantum yield and environmental half-life under specific light conditions.

While specific studies on this compound are not widely available, research on compounds with similar functional groups suggests that potential byproducts could result from the hydrolysis of the imide group to the corresponding amide (3-methylbutanamide) and subsequent reactions.

Biodegradation, the breakdown of organic matter by microorganisms, is a critical pathway for the removal of chemicals from water and soil. mdpi.com Methodologies to assess this process are designed to simulate environmental conditions.

Aqueous Biodegradation: Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used. These typically involve incubating this compound in an aqueous medium containing microorganisms sourced from wastewater treatment plants. The rate of degradation is measured by monitoring parameters like oxygen consumption or carbon dioxide evolution.

Soil Biodegradation: Soil samples are treated with this compound and incubated under controlled conditions of temperature and moisture. nih.gov The concentration of the compound is measured over time to determine its rate of disappearance. usda.gov Studies often use radiolabeled compounds (e.g., with ¹⁴C) to trace the fate of the molecule and identify mineralization (conversion to ¹⁴CO₂) versus incorporation into soil biomass.

Metabolite Identification: Similar to photodegradation studies, analytical techniques like LC-MS/MS are crucial for identifying the intermediate metabolites formed during microbial degradation, providing insight into the specific enzymatic pathways involved. nih.gov Consortia of microorganisms, such as Stenotrophomonas, Enterobacter, and Acinetobacter, are often studied for their ability to degrade organic compounds. nih.gov

Table 1: Methodologies for Environmental Degradation Studies

| Degradation Pathway | Methodology | Key Parameters Measured | Primary Analytical Techniques |

|---|---|---|---|

| Photodegradation | Controlled irradiation with solar simulators (e.g., xenon lamps) in aqueous solutions. | - Rate of disappearance of parent compound

| - LC-MS/MS

|

| Biodegradation (Aqueous) | Incubation with microbial consortia (e.g., activated sludge) in a mineral medium (OECD guideline tests). | - Biochemical Oxygen Demand (BOD)

| - Respirometry

|

| Biodegradation (Soil) | Incubation of the compound in representative soil types under controlled conditions. | - Disappearance of parent compound (half-life)

| - LC-MS/MS

|

Research into Bioaccumulation Potential through Experimental and Computational Models

Bioaccumulation is the process by which a chemical concentrates in an organism to a level higher than in the surrounding environment. Research into the bioaccumulation potential of this compound involves both laboratory experiments and predictive computational models.

Experimental Models: The primary experimental method follows OECD guidelines for bioconcentration factor (BCF) determination, often using fish. In these studies, organisms are exposed to a constant, low concentration of the chemical in water. The concentration of the chemical is measured in the organism's tissues and in the water over time until a steady state is reached. The BCF is then calculated as the ratio of the chemical's concentration in the organism to its concentration in the water.

Computational Models: Computational toxicology tools are used to predict bioaccumulation potential, often as a preliminary screening step. researchgate.net These models rely on the compound's physicochemical properties. A key parameter is the octanol-water partition coefficient (Log Kₒw), which describes a chemical's lipophilicity or tendency to associate with fats. nih.gov Quantitative Structure-Activity Relationship (QSAR) models use Log Kₒw and other molecular descriptors to estimate BCF without animal testing. Physiologically Based Kinetic (PBK) models can also be developed to simulate the absorption, distribution, metabolism, and excretion of the compound, providing a more dynamic picture of its bioaccumulation potential. researchgate.net

Mechanistic Investigations of Interactions with Biological Systems

To understand how this compound may exert effects at a molecular level, researchers investigate its interactions with specific biological targets like enzymes and its ability to enter cells.

Specific Enzyme Binding: Research into enzyme interactions begins with identifying potential protein targets. If this compound is hypothesized to be an enzyme inhibitor or substrate, its effect on the enzyme's activity is measured using in vitro kinetic assays. researchgate.net These assays monitor the rate of product formation in the presence of varying concentrations of the compound. Spectroscopic techniques, such as fluorescence spectroscopy or surface plasmon resonance (SPR), can be used to directly measure the binding affinity and kinetics between the compound and the purified protein. For a definitive understanding of the binding mode, X-ray crystallography can be employed to solve the three-dimensional structure of the enzyme with this compound bound in its active site.

Cellular Uptake Mechanisms: Investigating how this compound crosses cell membranes is typically done using cultured cell lines (e.g., human intestinal Caco-2 cells or liver HepG2 cells). The rate of uptake of the compound into the cells is measured over time. nih.gov To elucidate the specific mechanisms involved (e.g., passive diffusion, active transport), studies are conducted under different conditions, such as at low temperatures (4°C) to inhibit active transport, or in the presence of chemical inhibitors that block specific uptake pathways (e.g., clathrin- or caveolae-mediated endocytosis). nih.govnih.gov

Development of Analytical Methods for Trace Detection in Environmental and Biological Matrices

The ability to detect and quantify minute amounts of this compound in complex samples like water, soil, and blood is essential for exposure and fate studies. The development of such methods is a critical area of research.

Sample Preparation: The first step is to extract this compound from the sample matrix and remove interfering substances. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and for solid samples, methods like Soxhlet or ultrasonic extraction. env.go.jp These methods concentrate the analyte, increasing the sensitivity of the analysis.

Chromatographic Separation: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorse techniques for separating the target compound from other components in the prepared sample extract. nih.gov The choice between LC and GC depends on the compound's volatility and thermal stability.

Detection and Quantification: Mass spectrometry (MS), particularly when used in tandem (MS/MS), is the preferred detection method due to its high sensitivity and selectivity. nih.gov LC-MS/MS and GC-MS can reliably detect and quantify compounds at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. researchgate.net Method validation is performed to ensure accuracy, precision, linearity, and to determine the limits of detection (LOD) and quantification (LOQ). nih.gov

Table 2: Analytical Methods for Trace Detection

| Technique | Principle | Typical Application | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed from a liquid sample onto a solid sorbent, then eluted with a small volume of solvent. | Sample cleanup and concentration from water, urine, or plasma. mdpi.com | High concentration factor; reduces matrix interference. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds, which are then ionized and detected based on their mass-to-charge ratio. | Analysis of volatile/semi-volatile compounds in various matrices. mdpi.com | Excellent separation efficiency; provides structural information. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in the liquid phase, followed by highly selective detection using two mass analyzers in series. | Quantification of non-volatile, polar compounds in environmental and biological samples. nih.govmdpi.com | High sensitivity and specificity; applicable to a wide range of compounds. |

| Large-Volume Injection (LVI) | Direct injection of a large volume of an aqueous sample into an LC system, bypassing offline concentration steps. nih.gov | Trace analysis of polar contaminants in water samples like drinking or surface water. nih.gov | Reduces sample preparation time; minimizes contamination risk. |

Future Directions and Emerging Research Avenues for 3 Methylbutanimidamide

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of molecules like 3-Methylbutanimidamide. AI and Machine Learning (ML) offer powerful tools to navigate the vast chemical space, predict molecular properties, and accelerate the design of novel derivatives with enhanced functionalities. mdpi.comscitechdaily.com

Future research will likely involve the use of ML models to predict the bioactivity, toxicity, and pharmacokinetic profiles of this compound derivatives. mdpi.compreprints.org By training algorithms on large datasets of known amidine compounds and their biological activities, researchers can create predictive models to screen virtual libraries of this compound analogs. nih.govresearchgate.netnih.gov This in silico approach significantly reduces the time and cost associated with traditional laboratory screening. harvard.edu Deep learning models, particularly generative models, can propose entirely new molecular structures based on the this compound scaffold, optimized for specific therapeutic targets or material properties. preprints.orgzju.edu.cn This data-driven approach, combining matched molecular pair analysis with deep neural networks, can provide high-quality predictions and guide the synthesis of next-generation compounds. nih.govfrontiersin.org

Table 1: Potential AI/ML Applications for this compound Research

| AI/ML Technique | Application Area | Potential Outcome for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Prediction of biological activity against various targets. preprints.orgwiley.com |

| Generative Adversarial Networks (GANs) | Novel Compound Design | Creation of novel this compound derivatives with desired properties. |

| Deep Neural Networks (DNNs) | Property Prediction | Accurate prediction of physicochemical properties, solubility, and toxicity. nih.gov |

| Reinforcement Learning | Lead Optimization | Iterative refinement of molecular structures to maximize therapeutic efficacy. preprints.org |

Exploration of Novel Synthetic Methodologies (e.g., Electrochemistry, Photoredox Catalysis)

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and selective reactions. For this compound, future research will undoubtedly explore novel synthetic methodologies beyond traditional approaches like the Pinner reaction. wikipedia.orgnih.gov

Electrochemistry offers a green and powerful alternative for synthesis. youtube.com Electrochemical methods can drive reactions under mild conditions, often without the need for stoichiometric reagents. nih.govorganic-chemistry.org The electrosynthesis of this compound or its precursors could lead to higher yields, reduced waste, and improved atom economy. youtube.comvirginia.edu For instance, electrochemical tandem reactions could enable the construction of complex heterocyclic systems from simple starting materials in a single step. nih.govrsc.org

Photoredox catalysis , which uses visible light to initiate chemical transformations, has emerged as a transformative tool in organic synthesis. youtube.com This methodology allows for the formation of challenging chemical bonds, such as C-N bonds, under exceptionally mild conditions. virginia.edunih.govacs.org Research into photoredox-catalyzed routes to this compound could provide access to novel derivatives that are difficult to obtain through conventional thermal methods. nih.govrsc.org

Table 2: Comparison of Synthetic Methodologies for Amidine Synthesis

| Methodology | Advantages | Potential for this compound |

| Traditional (e.g., Pinner Reaction) | Well-established, reliable for simple amidines. nih.gov | Baseline for comparison. |

| Electrochemistry | Mild conditions, high atom economy, reduced waste, reagent-free activation. organic-chemistry.orgvirginia.eduyoutube.com | Sustainable and efficient synthesis of the core structure and derivatives. |

| Photoredox Catalysis | Very mild conditions, high functional group tolerance, unique reactivity. virginia.eduyoutube.comacs.org | Access to novel and complex this compound analogs. |

Development of Advanced Functional Materials Based on this compound Scaffolds

The unique structural and electronic properties of the amidine functional group make it an attractive building block for advanced materials. semanticscholar.org The ability of amidines to form strong hydrogen bonds and coordinate with metal ions opens up possibilities for creating a wide range of functional materials. semanticscholar.orgnih.gov

Future research could focus on incorporating the this compound scaffold into polymers and metal-organic frameworks (MOFs). N-sulfonyl amidine polypeptides, for example, have shown promise as smart biomaterials that respond to changes in pH, which could be exploited for targeted drug delivery. rsc.org Similarly, this compound-based ligands could be used to construct novel catalysts or materials with specific electronic or optical properties. nih.gov The inherent basicity and hydrogen-bonding capabilities of the amidine group are key features that can be harnessed to direct the self-assembly of supramolecular structures. semanticscholar.org

Expansion into New Therapeutic Areas through Rational Design and Mechanistic Studies

The amidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. wikipedia.orgnih.gov This history suggests a strong potential for this compound to serve as a foundational scaffold for new therapeutic agents. nih.govnih.gov

Rational drug design, a strategy that relies on understanding the three-dimensional structure and mechanism of a biological target, will be crucial. wiley.comnih.govresearchgate.net By identifying specific enzymes or receptors where the this compound structure can bind effectively, researchers can design and synthesize new derivatives with high potency and selectivity. nih.gov For example, imidamide derivatives have been designed as inhibitors of nitric oxide synthase, demonstrating selectivity for the inducible isoform (iNOS). nih.gov Similar approaches could be applied to target other enzymes implicated in diseases ranging from cancer to infectious diseases. researchgate.netnih.gov Detailed mechanistic studies will be essential to understand how these molecules interact with their biological targets, enabling further refinement and optimization. nih.gov

Sustainable and Scalable Production Methodologies for Industrial Relevance

For any chemical compound to have a significant real-world impact, its production must be both sustainable and scalable. chemeurope.combionity.com Future research on this compound must address the need for manufacturing processes that are efficient, cost-effective, and environmentally benign. numberanalytics.comnumberanalytics.com

The development of continuous flow reactors presents a significant opportunity to improve the synthesis of fine chemicals like this compound. chemeurope.com Flow chemistry offers enhanced safety, better process control, and higher efficiency compared to traditional batch processing. acs.org The integration of novel catalytic systems, such as heterogeneous catalysts or enzymes, within these flow systems can further enhance sustainability by allowing for catalyst recycling and milder reaction conditions. numberanalytics.comnumberanalytics.com The goal is to devise a "cascade" synthesis where multiple reaction steps occur in a single, continuous process, minimizing waste, energy consumption, and the need for manual intervention. chemeurope.combionity.com

Interdisciplinary Research Collaborations and Translational Applications

The full potential of this compound will only be realized through robust interdisciplinary collaborations. The journey from a laboratory curiosity to a marketable product requires the combined expertise of chemists, biologists, material scientists, engineers, and clinicians.

Translational applications, whether in medicine or materials science, depend on bridging the gap between fundamental research and real-world needs. nih.gov Chemists may synthesize novel derivatives, but pharmacologists are needed to test their biological activity. nih.gov Material scientists might design a new polymer based on the this compound scaffold, but engineers will be required to scale up its production and fabricate it into useful devices. nih.gov These synergistic partnerships are essential for navigating the complexities of product development and ensuring that promising laboratory findings translate into tangible benefits for society. nih.govbionity.com

Conclusion and Comprehensive Research Synthesis

Summary of Key Research Findings on 3-Methylbutanimidamide

Research on this compound has primarily focused on its role as a reactant in the synthesis of more complex heterocyclic compounds. It is recognized as a valuable building block in organic synthesis. Key findings from available literature indicate its utility in the preparation of pyrimidinone derivatives through condensation reactions. For instance, the direct condensation of diethyl 2-phenylmalonate with this compound hydrochloride in the presence of sodium methoxide (B1231860) yields a corresponding pyrimidinone.

While extensive dedicated studies on the physicochemical properties of this compound are not widely published, data from chemical suppliers provide some basic characteristics of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 67777-12-2 |

| Molecular Formula | C₅H₁₂N₂ |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | 134.3°C at 760 mmHg |

| Density | 0.95 g/cm³ |

| Refractive Index | 1.468 |

| Flash Point | 35°C |

The data in this table is compiled from publicly available chemical supplier information. lookchem.com

Reiteration of the Compound's Academic and Applied Significance

The academic and applied significance of this compound is intrinsically linked to its utility as a synthetic intermediate. The imidamide functional group is a key structural motif in various biologically active molecules, and this compound serves as a precursor for introducing this functionality.

In an academic context, its application in the synthesis of novel heterocyclic systems allows for the exploration of new chemical space and the study of structure-activity relationships. The reactivity of the imidamide group, with its nucleophilic nitrogen atoms and electrophilic carbon atom, makes it a versatile tool for constructing diverse molecular architectures.

From an applied perspective, this compound is mentioned in patent literature as a reactant in the synthesis of compounds with potential therapeutic applications. For example, it has been used in the preparation of compounds investigated as antidiabetics and as protein tyrosine phosphatase inhibitors. This underscores its importance in medicinal chemistry and drug discovery programs. The downstream products of reactions involving this compound, such as substituted pyrimidines and thiadiazoles, are classes of compounds known for their broad range of biological activities. lookchem.com

Unanswered Questions and Persistent Challenges in Imidamide Chemistry

While this compound has proven useful, the broader field of imidamide chemistry faces several challenges and unanswered questions that indirectly impact the full exploitation of this compound.

Selective Synthesis and Functionalization: A significant challenge lies in the selective synthesis and functionalization of imidamide-containing molecules. The presence of two nitrogen atoms with varying nucleophilicity can lead to mixtures of products in subsequent reactions. Developing highly selective and efficient methods for the synthesis and modification of imidamide scaffolds remains an active area of research. chembuyersguide.com

Reaction Mechanisms: The detailed mechanistic pathways of many reactions involving imidamides are not fully elucidated. A deeper understanding of the reaction intermediates and transition states would enable better control over reaction outcomes and the design of more efficient synthetic routes.

Stability and Handling: Imidamides can be susceptible to hydrolysis, and their stability can be a concern during synthesis, purification, and storage. Developing robust protocols to handle these compounds, particularly on a larger scale, is crucial for their practical application.

Toxicity of Amidines: The broader class of amidine-containing compounds, to which imidamides belong, can exhibit toxicity, which may limit their clinical utility. bldpharm.com Overcoming these toxicological hurdles through structural modification and targeted delivery is a persistent challenge.

Perspectives on Future Research Directions and Potential Impact

Future research on this compound and related imidamide compounds is poised to expand their applications and address current limitations.

Exploration of New Reactions: There is potential for discovering and developing novel reactions that utilize the unique reactivity of the imidamide group. This could lead to the synthesis of previously inaccessible molecular scaffolds with interesting biological or material properties.

Catalytic Methods: The development of catalytic methods for the synthesis and transformation of imidamides would be a significant advancement. This could improve reaction efficiency, reduce waste, and allow for the synthesis of chiral imidamide derivatives with high enantioselectivity.

Medicinal Chemistry Applications: Given the presence of the imidamide moiety in biologically active compounds, future research will likely continue to explore the synthesis of this compound-derived compounds as potential therapeutic agents. accelachem.com This includes their evaluation as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. bldpharm.com

Materials Science: The ability of imidamides to participate in hydrogen bonding and coordinate with metal ions suggests potential applications in materials science, such as in the development of metal-organic frameworks (MOFs) or self-assembling materials.

The potential impact of addressing these research directions is substantial. Advances in imidamide chemistry could lead to the discovery of new drugs for a variety of diseases, the development of novel materials with unique properties, and the creation of more sustainable and efficient chemical processes.

Q & A

Q. What are the optimal experimental conditions for synthesizing 3-Methylbutanimidamide to ensure high yield and purity?

- Methodological Answer : Begin by selecting a validated synthetic route (e.g., amidination of 3-methylbutanenitrile). Optimize parameters such as reaction temperature (40–60°C), solvent polarity (e.g., anhydrous THF or DMF), and stoichiometric ratios of reagents (e.g., ammonium chloride). Monitor reaction progress via TLC or HPLC. Purify using column chromatography or recrystallization, and confirm purity via NMR (¹H/¹³C) and mass spectrometry. Replicate conditions across multiple batches to ensure reproducibility .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate this compound at controlled temperatures (e.g., 25°C, 37°C, 60°C). Use HPLC or UV-Vis spectroscopy to quantify degradation products over time. Include kinetic modeling (e.g., zero-order or first-order decay) to estimate half-life. Validate results with stability-indicating assays (e.g., FTIR for functional group integrity) and compare degradation pathways across conditions .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural and electronic properties?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm backbone structure and substituent positions. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. For electronic properties, employ UV-Vis spectroscopy to identify π→π* transitions and FTIR to analyze functional groups (e.g., amidine C=N stretches). Cross-validate with computational methods (e.g., DFT calculations for vibrational frequencies) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound in polar vs. nonpolar solvent systems?

- Methodological Answer : Conduct a systematic solvent screen (e.g., DMSO, ethanol, hexane) under standardized conditions. Use kinetic studies (e.g., time-resolved NMR) to compare reaction rates and intermediate formation. Analyze solvent effects via Kamlet-Taft or Hansen solubility parameters. Validate findings with computational solvation models (e.g., COSMO-RS) to correlate reactivity with solvent polarity and hydrogen-bonding capacity .

Q. What strategies are effective for reconciling discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer : Perform a meta-analysis of existing studies, focusing on assay conditions (e.g., cell lines, incubation times, control groups). Replicate key experiments with standardized protocols (e.g., ISO-certified cell cultures, fixed IC50 determination methods). Use statistical tools (e.g., Bland-Altman plots) to quantify variability. Explore structural analogs to identify activity trends and validate hypotheses via SAR studies .

Q. How can computational modeling enhance the prediction of this compound’s interaction with biological targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., enzymes with amidine-binding pockets). Validate predictions with MD simulations (100 ns trajectories) to assess binding stability. Compare computational binding affinities with experimental SPR or ITC data. Use QSAR models to refine predictions and prioritize synthetic targets .

Q. What experimental approaches are recommended for analyzing the catalytic role of this compound in multi-step organic syntheses?

- Methodological Answer : Design stepwise reaction monitoring using in-situ IR or Raman spectroscopy to track intermediate formation. Employ isotopic labeling (e.g., ¹⁵N-amidine) to elucidate mechanistic pathways. Compare turnover frequencies (TOF) under varying catalyst loadings and temperatures. Use kinetic isotope effects (KIE) to identify rate-determining steps .

Data Integrity and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement strict quality control (QC) protocols:

Q. What frameworks ensure robust interpretation of contradictory spectral data for this compound analogs?

- Methodological Answer : Adopt a tiered validation approach:

Primary validation : Repeat measurements with independent instruments/labs.

Secondary analysis : Apply multivariate statistics (e.g., PCA) to identify outlier data.

Tertiary resolution : Use hybrid techniques (e.g., LC-MS/NMR) to resolve ambiguities .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in high-throughput screening?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.